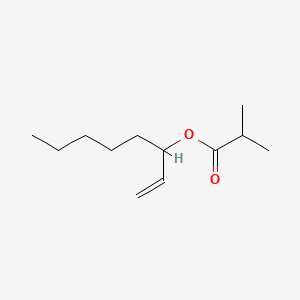
1-Vinylhexyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Vinylhexyl isobutyrate is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction of 1-vinylhexanol and isobutyric acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinylhexyl isobutyrate can be synthesized through the esterification of 1-vinylhexanol with isobutyric acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, this compound is produced using a heterogeneous catalytic, vapor-phase method. This method involves the reaction of acetylene with isobutyric acid in the presence of a catalyst, resulting in high yields and purity of the ester .
Chemical Reactions Analysis
Types of Reactions: 1-Vinylhexyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The vinyl group in the compound can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Vinylhexyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial products
Mechanism of Action
The mechanism of action of 1-vinylhexyl isobutyrate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release isobutyric acid, which can then participate in metabolic pathways. The vinyl group can also interact with enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Isobutyric acid: A carboxylic acid with similar chemical properties.
Vinyl isobutyrate: Another ester with a vinyl group.
Hexyl isobutyrate: An ester with a hexyl group instead of a vinyl group
Uniqueness: 1-Vinylhexyl isobutyrate is unique due to the presence of both a vinyl group and an isobutyrate ester group.
Properties
CAS No. |
93940-61-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
oct-1-en-3-yl 2-methylpropanoate |
InChI |
InChI=1S/C12H22O2/c1-5-7-8-9-11(6-2)14-12(13)10(3)4/h6,10-11H,2,5,7-9H2,1,3-4H3 |
InChI Key |
DLKDRQIDXHAWNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















